molecular formula C21H26O2 B602017 6(7)-Dehydro Norgestrel CAS No. 51087-61-7

6(7)-Dehydro Norgestrel

Cat. No.: B602017
CAS No.: 51087-61-7
M. Wt: 310.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6(7)-Dehydro Norgestrel is a synthetic steroidal progestin, closely related to norgestrel and levonorgestrel. It is primarily used in hormonal contraceptives and hormone replacement therapies. This compound is known for its high efficacy in preventing ovulation and its role in various therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of 6,7-Dehydro norgestrel are the progesterone and estrogen receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These receptors play a crucial role in regulating reproductive and sexual health.

Mode of Action

6,7-Dehydro norgestrel, more specifically the active stereoisomer levonorgestrel, binds to the progesterone and estrogen receptors. This binding slows the frequency of release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunts the pre-ovulatory luteinizing hormone (LH) surge . The loss of the LH surge inhibits ovulation, thereby preventing pregnancy .

Biochemical Pathways

The binding of 6,7-Dehydro norgestrel to the progesterone and estrogen receptors affects the hormonal regulation pathways, leading to the inhibition of ovulation. The compound also interferes with the normal function of the hypothalamic-pituitary-ovarian axis, altering the secretion patterns of GnRH and LH .

Pharmacokinetics

It is known that the compound is used in oral contraceptive pills, suggesting that it is well-absorbed orally .

Result of Action

The primary result of the action of 6,7-Dehydro norgestrel is the prevention of ovulation, which in turn prevents pregnancy. By binding to the progesterone and estrogen receptors, the compound alters the normal hormonal regulation within the female reproductive system .

Action Environment

The action of 6,7-Dehydro norgestrel can be influenced by various environmental factors. For instance, the presence of other medications can affect the bioavailability and efficacy of the compound. Additionally, individual factors such as age, health status, and genetic makeup can also influence the compound’s action and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6(7)-Dehydro Norgestrel typically involves multiple steps, starting from basic steroidal precursors. The process includes:

    Hydroxylation: Introduction of hydroxyl groups to the steroid nucleus.

    Ethynylation: Addition of an ethynyl group at the 17th carbon position.

    Dehydrogenation: Removal of hydrogen atoms to form double bonds at specific positions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the integrity of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of ketones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products:

    Oxidized Derivatives: Formation of ketones and alcohols.

    Reduced Derivatives: Fully saturated steroidal compounds.

    Substituted Products: Introduction of various functional groups like halogens, hydroxyl groups, etc.

Scientific Research Applications

6(7)-Dehydro Norgestrel has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Utilized in contraceptive formulations and hormone replacement therapies.

    Industry: Employed in the production of pharmaceuticals and other steroid-based products.

Comparison with Similar Compounds

    Norgestrel: A racemic mixture of two stereoisomers, dextronorgestrel and levonorgestrel.

    Levonorgestrel: The active stereoisomer of norgestrel, widely used in contraceptives.

Comparison: 6(7)-Dehydro Norgestrel is unique due to its specific structural modifications, which enhance its binding affinity to progesterone receptors and improve its stability. Unlike norgestrel, which is a racemic mixture, this compound is a single, well-defined compound, offering more predictable pharmacokinetics and pharmacodynamics.

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,13,16-19,23H,3,6,8-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBCUBZTPWFSKE-XUDSTZEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51087-61-7
Record name delta6-Levonorgestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051087617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .DELTA.6-LEVONORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D2BRQ8ZL7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6(7)-Dehydro Norgestrel
Reactant of Route 2
Reactant of Route 2
6(7)-Dehydro Norgestrel
Reactant of Route 3
Reactant of Route 3
6(7)-Dehydro Norgestrel
Reactant of Route 4
Reactant of Route 4
6(7)-Dehydro Norgestrel
Reactant of Route 5
6(7)-Dehydro Norgestrel
Reactant of Route 6
6(7)-Dehydro Norgestrel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.